1-ethyl-N-(2-fluorophenyl)piperidin-4-amine 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 416868-42-3
VCID: VC4552250
InChI: InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3
SMILES: CCN1CCC(CC1)NC2=CC=CC=C2F
Molecular Formula: C13H19FN2
Molecular Weight: 222.307

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine

CAS No.: 416868-42-3

Cat. No.: VC4552250

Molecular Formula: C13H19FN2

Molecular Weight: 222.307

* For research use only. Not for human or veterinary use.

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine - 416868-42-3

Specification

CAS No. 416868-42-3
Molecular Formula C13H19FN2
Molecular Weight 222.307
IUPAC Name 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
Standard InChI InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3
Standard InChI Key JXDKAPWBGLJUDX-UHFFFAOYSA-N
SMILES CCN1CCC(CC1)NC2=CC=CC=C2F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring substituted at the 4-position with an ethyl group and a 2-fluorophenylamine moiety. Key identifiers include:

  • IUPAC Name: 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine

  • SMILES: CCN1CCC(CC1)NC2=CC=CC=C2F

  • InChIKey: JXDKAPWBGLJUDX-UHFFFAOYSA-N

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H19FN2\text{C}_{13}\text{H}_{19}\text{FN}_2
Molecular Weight222.30 g/mol
SolubilityNot publicly available
Boiling/Melting PointsUndocumented

The lack of solubility and thermal data underscores the compound’s primary use in research settings rather than industrial applications .

Synthesis and Structural Modifications

Synthetic Routes

While no explicit synthesis protocol for 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine is published, analogous piperidine derivatives are typically synthesized via:

  • N-Alkylation: Reacting 4-aminopiperidine with 2-fluoroaniline in the presence of a base (e.g., K2_2CO3_3) and an alkylating agent like ethyl bromide.

  • Reductive Amination: Condensing 1-ethylpiperidin-4-one with 2-fluorophenylamine using NaBH3_3CN or Na(AcO)3_3BH .

A study on structurally related modafinil analogs demonstrated that introducing a bis(4-fluorophenyl)methyl group enhances dopamine transporter (DAT) affinity .

Structural-Activity Relationships (SAR)

  • Piperidine Core: The tertiary amine in the piperidine ring is critical for DAT binding, as replacing it with an amide reduces activity .

  • Fluorophenyl Group: Ortho-fluoro substitution on the phenyl ring improves metabolic stability compared to para-substituted analogs .

  • Ethyl Side Chain: The ethyl group at the 1-position of piperidine optimizes lipophilicity, balancing blood-brain barrier penetration and solubility .

Pharmacological Profile

Metabolic Stability

Rat liver microsome assays for similar piperidines revealed half-lives (t1/2t_{1/2}) exceeding 60 minutes, attributed to the fluorine atom’s electron-withdrawing effects reducing oxidative metabolism .

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